molecular formula C12H7FN2 B12574528 6-Fluoro-1,7-phenanthroline CAS No. 191861-16-2

6-Fluoro-1,7-phenanthroline

Cat. No.: B12574528
CAS No.: 191861-16-2
M. Wt: 198.20 g/mol
InChI Key: UUADHOPXMOODSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,7-phenanthroline typically involves the direct fluorination of phenanthroline precursors. One efficient method is the nucleophilic substitution of 4,7-dichloro-1,10-phenanthroline with fluoride ions . This reaction can be carried out under mild conditions, often using a fluoride source such as potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction yields the desired fluorinated product in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient purification processes, and maintaining safety standards for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,7-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium fluoride or other fluoride sources in solvents like DMSO.

    Coordination Reactions: Metal salts such as copper(II) sulfate or iron(II) chloride in aqueous or organic solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted phenanthroline derivatives.

    Coordination Reactions: Metal-phenanthroline complexes.

    Oxidation and Reduction: Oxidized or reduced forms of the phenanthroline derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,7-phenanthroline is unique due to the specific position of the fluorine atom, which can influence its electronic properties and reactivity. This positional specificity can make it more suitable for certain applications compared to other fluorinated derivatives .

Properties

CAS No.

191861-16-2

Molecular Formula

C12H7FN2

Molecular Weight

198.20 g/mol

IUPAC Name

6-fluoro-1,7-phenanthroline

InChI

InChI=1S/C12H7FN2/c13-10-7-8-3-1-5-14-11(8)9-4-2-6-15-12(9)10/h1-7H

InChI Key

UUADHOPXMOODSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C3C(=C2N=C1)C=CC=N3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.